molecular formula C22H19N3O3S B2638924 N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893102-81-3

N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2638924
CAS No.: 893102-81-3
M. Wt: 405.47
InChI Key: VSJSNICALATHCK-UHFFFAOYSA-N
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Description

N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene core, a carbamoyl group, and a phenylbenzoyl moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]thiophene core, which is then functionalized with various substituents. Key steps in the synthesis may include:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Carbamoyl Group: This step often involves the use of carbamoylating agents under controlled conditions.

    Attachment of the Phenylbenzoyl Moiety: This is typically done through acylation reactions using appropriate benzoyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

    Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be compared to other compounds with similar structures or functional groups. Some similar compounds include:

    Thiophene Derivatives: Compounds with a thiophene core, which may have different substituents.

    Carbamoyl Compounds: Molecules containing carbamoyl groups, which can have varying biological activities.

    Benzoyl Derivatives: Compounds with benzoyl groups, which are often used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c23-22(28)25-20(27)18-16-7-4-8-17(16)29-21(18)24-19(26)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,24,26)(H3,23,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJSNICALATHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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